Bis(pentafluorophenyl)mercury Bis(pentafluorophenyl)mercury
Brand Name: Vulcanchem
CAS No.: 973-17-1
VCID: VC20305381
InChI: InChI=1S/2C6F5.Hg/c2*7-2-1-3(8)5(10)6(11)4(2)9;
SMILES:
Molecular Formula: C12F10Hg
Molecular Weight: 534.70 g/mol

Bis(pentafluorophenyl)mercury

CAS No.: 973-17-1

Cat. No.: VC20305381

Molecular Formula: C12F10Hg

Molecular Weight: 534.70 g/mol

* For research use only. Not for human or veterinary use.

Bis(pentafluorophenyl)mercury - 973-17-1

Specification

CAS No. 973-17-1
Molecular Formula C12F10Hg
Molecular Weight 534.70 g/mol
IUPAC Name bis(2,3,4,5,6-pentafluorophenyl)mercury
Standard InChI InChI=1S/2C6F5.Hg/c2*7-2-1-3(8)5(10)6(11)4(2)9;
Standard InChI Key UAYZCFIZMZPZOZ-UHFFFAOYSA-N
Canonical SMILES C1(=C(C(=C(C(=C1F)F)[Hg]C2=C(C(=C(C(=C2F)F)F)F)F)F)F)F

Introduction

Synthesis and Polymorphism

Synthetic Routes

[Hg(C₆F₅)₂] is typically synthesized via two methods:

  • Thermal Decarboxylation: Heating pentafluorobenzoatomercury precursors, such as [Hg(O₂CC₆F₅)₂L] (L = ligand), eliminates CO₂ to yield [Hg(C₆F₅)₂L] complexes .

  • Transmetalation: Reactions of HgCl₂ with LiC₆F₅ or analogous reagents provide direct access to [Hg(C₆F₅)₂] .

Polymorphic Forms

Two polymorphs of [Hg(C₆F₅)₂] have been identified:

  • Form 1a: The traditional polymorph, crystallizing in a monoclinic system with a C–Hg–C angle of 177.10(11)° and pentafluorophenyl rings rotated by 58.0(2)° .

  • Form 1b: A newly discovered polymorph obtained via prolonged suspension in n-hexane or chloroform/hexane mixtures. It exhibits a larger ring rotation angle (74.6(1)°) and a nearly linear C–Hg–C geometry (177.10(11)°) .

Table 1: Crystallographic Parameters of [Hg(C₆F₅)₂] Polymorphs

ParameterForm 1aForm 1b
Space GroupMonoclinic (P2₁/n)Monoclinic (P2₁/n)
a (Å)11.7060(3)11.7060(3)
b (Å)7.8531(2)7.8531(2)
c (Å)13.5429(4)13.5429(4)
β (°)107.247(3)107.247(3)
C–Hg–C Angle (°)177.10(11)177.10(11)
Ring Rotation (°)58.0(2)74.6(1)

The energy barrier between these polymorphs is low (~5 kcal/mol), facilitating interconversion under mild conditions .

Structural and Coordination Chemistry

Ligand Coordination Modes

[Hg(C₆F₅)₂] forms complexes with ligands via σ-donor interactions, adopting geometries dictated by ligand denticity and steric demands:

T-Shaped Complexes

With monodentate ligands like bis(2-diphenylphosphanophenyl) ether P,P’-dioxide (3), [Hg(C₆F₅)₂] adopts a distorted T-shape. In [Hg(C₆F₅)₂{2-PPh₂(O)C₆H₄}₂O] (3Hg), the Hg–O bond length is 2.711(3) Å, and C–Hg–O angles range from 88.11(15)° to 95.62(14)° .

Bridging Bidentate Complexes

Bidentate ligands such as bis(diphenylphosphano)methane P,P’-dioxide (1) yield dimeric structures. In [{Hg(C₆F₅)₂}₂{Ph₂P(O)}₂CH₂] (1Hg), two Hg atoms are bridged by 1, each achieving a three-coordinate T-shape with Hg–O bonds of 2.5373(14) Å .

Polymeric Architectures

Ligands like bis{2-(N,N,N’,N’-tetraethyldiaminophosphano)imidazol-1-yl}methane P,P’-dioxide (2) induce 1D coordination polymers. In [Hg(C₆F₅)₂{2-PO(NEt₂)₂C₃N₂H₂}₂CH₂]ₙ (2Hg), each Hg atom is four-coordinate, linked by bridging ligands with Hg–O bonds of 2.648(2) Å .

Table 2: Hg–O Bond Lengths in Selected Complexes

ComplexHg–O Bond Length (Å)Coordination Geometry
1Hg2.5373(14)T-shaped
2Hg2.648(2)Tetrahedral
3Hg2.711(3)Distorted T-shaped

Comparative Analysis of Ligand Effects

Ligand Denticity and Steric Effects

  • Bidentate Ligands: Ligands like 1 and 2 enforce bridging motifs, with 2 favoring polymeric structures due to its flexible imidazole backbone .

  • Monodentate Ligands: Bulky ligands such as 3 restrict coordination to a single site, preventing polymerization .

Secondary Interactions

Weak Hg···F interactions (3.0–3.2 Å) stabilize certain structures, as observed in 1Hg and 2Hg . These interactions are absent in 3Hg, where steric bulk dominates .

Applications and Future Directions

Catalysis and Materials Science

[Hg(C₆F₅)₂] serves as a precursor for mercury-containing materials with potential applications in catalysis and optoelectronics. Its ability to form stable coordination polymers (2Hg) suggests utility in porous materials design .

Biological Studies

While toxicity concerns limit biological applications, structural insights from [Hg(C₆F₅)₂] complexes inform the design of less toxic mercury-based compounds.

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